

# bimiralisib mycosis fungoides CTCL application methods

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## Compound Focus: Bimiralisib

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## Drug Formulation and Application Protocol

The clinical trial utilized a 2.0% (20 mg/g) **bimiralisib** gel formulation applied topically in a specific and controlled manner [1] [2].

- **Formulation:** **Bimiralisib** 2.0% gel, with a matching vehicle gel used as the placebo [1].
- **Dosage:** A target dose of **2 mg of bimiralisib per cm<sup>2</sup> of skin** [1] [2].
- **Dosing Regimen:** Once-daily application for a primary treatment period of **42 consecutive days** [1]. Patients showing improvement ( $\geq 15\%$  reduction in lesion severity) could enter an extension period with continued treatment up to day 84 [1].
- **Application Area:** A defined treatment area of **150–200 cm<sup>2</sup>**, covering one to three selected target MF lesions [1] [3]. The gel was applied to this area by patients themselves after receiving proper training [1].
- **Concomitant Care:** Patients were provided with emollients for use on skin outside the designated target lesions [1].

## Key Pharmacokinetic and Efficacy Data

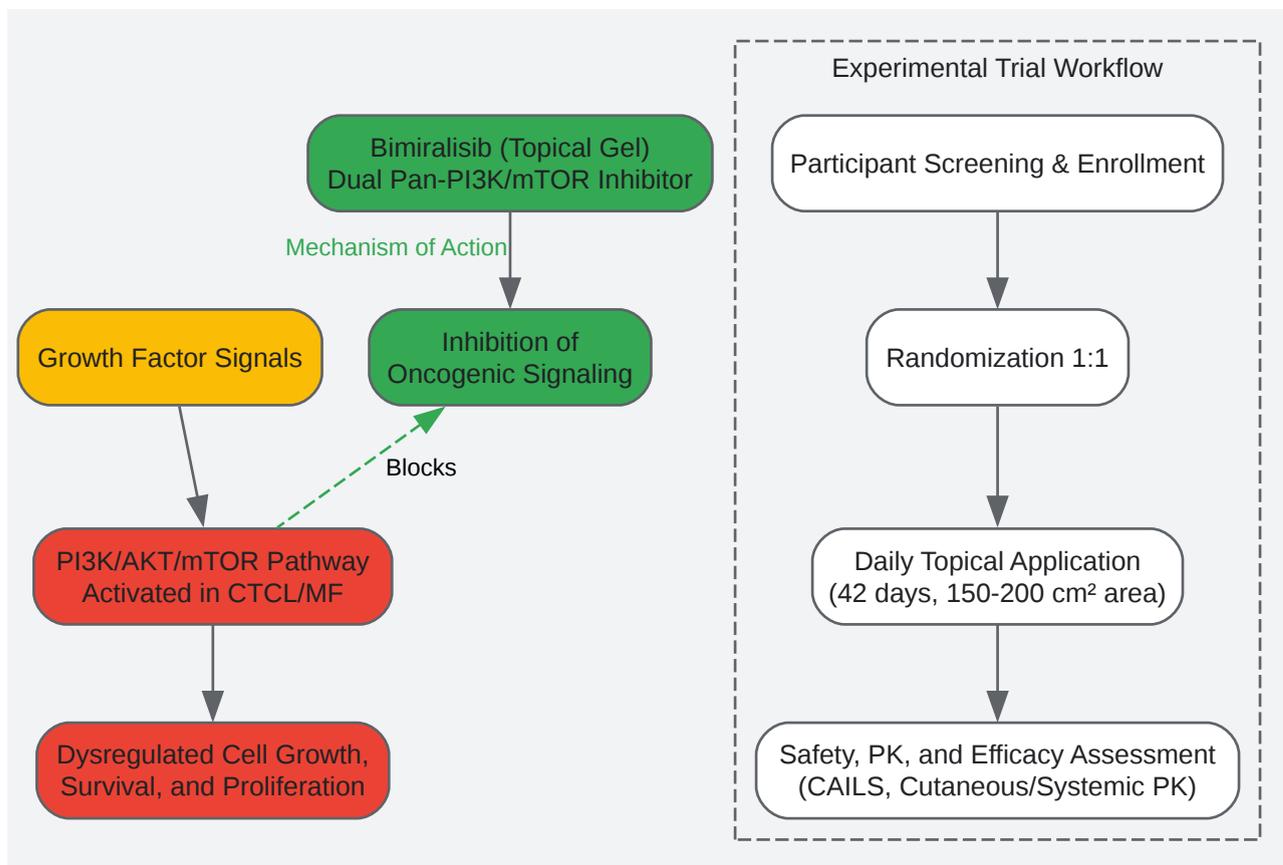
The trial demonstrated that the protocol achieved meaningful drug levels in the skin, though it did not show clinical efficacy in the MF patient group. The key quantitative findings are summarized in the table below.

**Table 1: Summary of Pharmacokinetic and Efficacy Data from a Phase I/IIa Trial of Topical Bimiralisib 2% Gel [1] [2]**

Parameter	Healthy Volunteers (n=6)	Mycosis Fungoides Patients (Active Group)	Placebo Group (MF Patients)
Cutaneous Drug Concentration	2.54 µg/g (epidermis)	5.3 µg/g	Not Applicable
Mean Systemic Exposure (Cavg)	0.96 ng/mL	4.49 ng/mL (144% increase vs. HV)	Not Applicable
Clinical Efficacy (CAILS)	Not Assessed	No significant difference from placebo	No significant difference from active treatment
Primary Tolerability Outcome	Well-tolerated	Well-tolerated; local and systemic adverse events were generally mild	Well-tolerated

## Mechanism of Action and Experimental Workflow

For researchers, understanding the biological rationale and experimental design is crucial. The workflow below outlines the pathway targeting and trial structure.



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**Diagram 1:** The molecular mechanism of **bimiralisib** and the workflow of the clinical trial. The PI3K/AKT/mTOR pathway is a major cancer signaling pathway that is activated in MF and associated with poor prognosis [1]. **Bimiralisib** is designed as a dual pan-class I PI3K and mTOR inhibitor to block this pathway [1]. The trial involved screening, randomization, controlled application, and multi-faceted assessment [1] [3].

## Detailed Methodology for Key Experiments

The following protocols provide technical details for core experimental procedures cited in the trial.

- **Efficacy Assessment - Composite Assessment of Index Lesion Severity (CAILS):**
  - **Objective:** To quantitatively evaluate the severity of predefined target lesions.
  - **Procedure:** The CAILS score is calculated by summing the scores from five clinical signs—erythema, scaling, plaque elevation, surface area, and poikiloderma—for each target lesion.

Each sign is typically graded on a scale from 0 (absent) to 8 (severe). The total score is used to track changes over time [1].

- **Cutaneous Pharmacokinetics (PK) Sampling:**

- **Objective:** To measure the concentration of **bimiralisib** delivered to the skin.
- **Procedure:** On the final day of treatment (Day 21 for healthy volunteers, Day 42 for MF patients), 4 mm punch biopsies were taken from the treatment area. The drug concentration in the skin tissue was then quantified, with results reported in micrograms per gram ( $\mu\text{g/g}$ ) [1] [2].

- **Systemic Pharmacokinetics (PK) Sampling:**

- **Objective:** To assess the systemic absorption of topical **bimiralisib**.
- **Procedure:** Blood samples were collected frequently according to a predefined schedule. Plasma concentrations of **bimiralisib** were analyzed to determine the average systemic exposure ( $C_{\text{avg}}$ ) [1].

## Conclusion for Researchers

In conclusion, the established protocol for topical **bimiralisib** (2% gel, 2 mg/cm<sup>2</sup>, once daily) successfully achieved its primary pharmacokinetic goal of delivering meaningful drug concentrations to the skin with limited systemic exposure and was well-tolerated [1] [2].

However, the pivotal finding for drug development professionals is the **lack of clinical efficacy** observed in the early-stage MF patient population despite achieving target tissue drug levels [1] [2] [4]. This outcome indicates that effective target inhibition in the skin may not be sufficient for a clinical response in MF, and the role of the PI3K/mTOR pathway in this disease may require further exploration before deprecating or continuing the development of topical **bimiralisib** for CTCLs [1].

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